4-amino-N'-[(E)-(2-fluorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide
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Overview
Description
4-amino-N’-[(E)-(2-fluorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-[(E)-(2-fluorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves the condensation reaction between 4-amino-1,2,5-oxadiazole-3-carbohydrazide and 2-fluorobenzaldehyde. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, industrial production may involve the use of alternative solvents and catalysts to optimize the reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-amino-N’-[(E)-(2-fluorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of the corresponding amine and aldehyde.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-amino-N’-[(E)-(2-fluorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-N’-[(E)-(2-fluorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The presence of the fluorophenyl group may also contribute to its ability to interact with specific molecular targets, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-hydroxy-3-methoxyphenyl)methylidene]amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
- 4-[(1-(2-hydroxyphenyl)ethylidene]amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
- 1-[(E)-(4-fluorophenylimino)methyl)naphthalen-2-ol
Uniqueness
4-amino-N’-[(E)-(2-fluorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide is unique due to the presence of the oxadiazole ring and the fluorophenyl group
Properties
IUPAC Name |
4-amino-N-[(E)-(2-fluorophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN5O2/c11-7-4-2-1-3-6(7)5-13-14-10(17)8-9(12)16-18-15-8/h1-5H,(H2,12,16)(H,14,17)/b13-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSRRQUSWKREFU-WLRTZDKTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=NON=C2N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=NON=C2N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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